molecular formula C15H11F2N3O2 B2717477 3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide CAS No. 2093502-14-6

3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide

Cat. No. B2717477
CAS RN: 2093502-14-6
M. Wt: 303.269
InChI Key: LXXOJFMFBVPAIL-UHFFFAOYSA-N
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Description

3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. DFP-10825 is a pyridine-based compound that belongs to the class of azetidinone derivatives.

Mechanism of Action

DFP-10825 exerts its biological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that removes acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDAC by DFP-10825 leads to the increased acetylation of histones, which leads to the activation of gene expression. This mechanism of action is thought to be responsible for the anti-cancer, anti-inflammatory, and neuroprotective effects of DFP-10825.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammatory diseases. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in animal models of neurodegenerative diseases. Additionally, DFP-10825 has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DFP-10825 in lab experiments is its high purity, which ensures reproducibility of results. Additionally, DFP-10825 is stable under various experimental conditions, which allows for versatility in experimental design. However, one limitation of using DFP-10825 is its relatively high cost compared to other compounds with similar biological effects.

Future Directions

There are several future directions for research on DFP-10825. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of DFP-10825 and to identify potential off-target effects.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction between 3,5-difluoropyridine-2-carboxylic acid and 2-oxo-1-phenylazetidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DFP-10825 as a white solid with a purity of over 98%.

Scientific Research Applications

DFP-10825 has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, DFP-10825 has been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

3,5-difluoro-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2/c16-9-6-11(17)13(18-7-9)14(21)19-12-8-20(15(12)22)10-4-2-1-3-5-10/h1-7,12H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXOJFMFBVPAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=C(C=C(C=N3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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